3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol
Overview
Description
The compound “3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to the compound “2- (9b-methyl-2,3,3a,4,5,9b-hexahydrofuro [3,2-c]quinolin-4-yl)phenol” which has a linear formula of C18H19NO2 and a molecular weight of 281.3581.
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and require a deep understanding of organic chemistry. Unfortunately, no specific synthesis methods for this compound were found in the available literature.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. However, no specific structural data for this compound was found in the available literature.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its molecular structure. Without specific structural data, it is difficult to predict the possible reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined experimentally. These may include properties such as melting point, boiling point, solubility, and reactivity. Unfortunately, no specific data on the physical and chemical properties of this compound was found in the available literature1.Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data on these properties, it is difficult to assess the safety and hazards of this compound.
Future Directions
Given the limited information available on this compound, future research could focus on determining its physical and chemical properties, synthesizing the compound, and studying its potential applications. It would also be beneficial to investigate its biological activity and mechanism of action if it shows promise as a therapeutic agent.
properties
IUPAC Name |
3-(8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-4-5-14-12(9-10)15-11(6-8-18-15)13(16-14)3-2-7-17/h4-5,9,11,13,15-17H,2-3,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLWMEYMPKDXIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3C2OCC3)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.